
N-(3,4-Dicyanophenyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dicyanophenyl)-L-leucine is a chemical compound characterized by the presence of a dicyanophenyl group attached to the amino acid L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dicyanophenyl)-L-leucine typically involves the reaction of 3,4-dicyanophenyl derivatives with L-leucine under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the amide bond between the dicyanophenyl group and the amino acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dicyanophenyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The dicyanophenyl group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanophenyl ketones, while reduction can produce dicyanophenyl amines.
Applications De Recherche Scientifique
N-(3,4-Dicyanophenyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It is utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which N-(3,4-Dicyanophenyl)-L-leucine exerts its effects involves its interaction with specific molecular targets. The dicyanophenyl group can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(3,4-Dicyanophenyl)alkanediamides: These compounds share the dicyanophenyl group but differ in their overall structure and properties.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: Another compound with dicyanobenzene as an electron acceptor, used in photocatalytic transformations.
Uniqueness
N-(3,4-Dicyanophenyl)-L-leucine is unique due to its combination of the dicyanophenyl group with the amino acid L-leucine. This unique structure imparts specific properties that make it valuable for various applications, particularly in the fields of chemistry and biology.
Propriétés
Numéro CAS |
850015-32-6 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dicyanoanilino)-4-methylpentanoic acid |
InChI |
InChI=1S/C14H15N3O2/c1-9(2)5-13(14(18)19)17-12-4-3-10(7-15)11(6-12)8-16/h3-4,6,9,13,17H,5H2,1-2H3,(H,18,19)/t13-/m0/s1 |
Clé InChI |
OIHPKZKCCDLELX-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC1=CC(=C(C=C1)C#N)C#N |
SMILES canonique |
CC(C)CC(C(=O)O)NC1=CC(=C(C=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


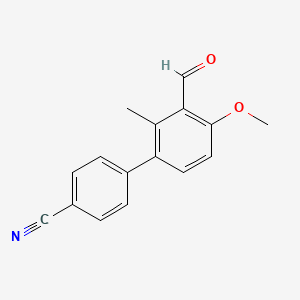
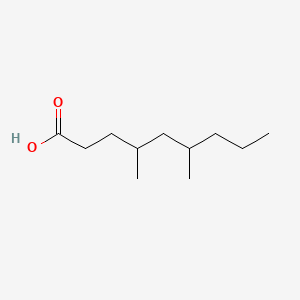

![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
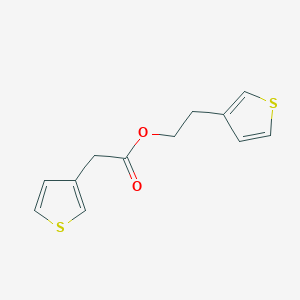
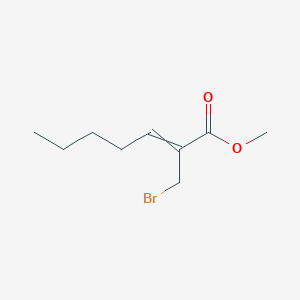
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
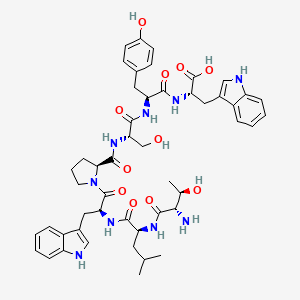

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)

![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
